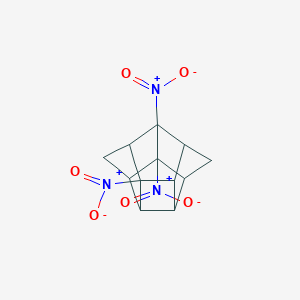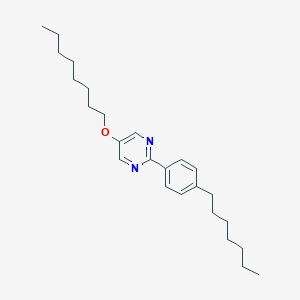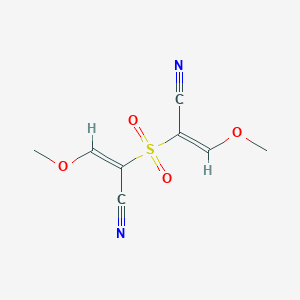
2,2',3,4,4',5,5'-Heptachlorobiphenyl
説明
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.32 .
Synthesis Analysis
The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl can be achieved from 2,3,4,5-Tetrachloroaniline and 1,2,4-Trichlorobenzene .Molecular Structure Analysis
The molecular structure of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl consists of two benzene rings with seven chlorine atoms attached at various positions .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has a melting point of 114℃ and a boiling point of 479.43°C. It has a density of 1.64 g/cm3 at 65℃ and a refractive index of 1.6330. It is slightly soluble in acetone, acetonitrile, and chloroform, with a water solubility of 3.85ug/L at 20 ºC .科学的研究の応用
Toxicology
- Summary of the application : 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl (PCB 180) is a persistent and accumulating polychlorinated biphenyl abundantly present in food and the environment. It has been used in toxicity studies .
- Methods of application : In one study, highly purified PCB 180 was used in a 28-day toxicity study .
Environmental Science and Pollution Research
- Summary of the application : The photolysis of a higher chlorinated polychlorinated biphenyl (PCB) congener (2,2’,4,4’,5,5’-hexachlorobiphenyl, PCB 153) under simulated sunlight in presence of humic acid (HA) was investigated .
- Methods of application : The degradation of PCB 153 was accelerated significantly by the addition of HA, with a rate constant of 0.0214, 0.0413, and 0.0358 h −1 in the initial 18 h of irradiation in presence of 1, 5, and 20 mg/L HA, respectively .
- Results or outcomes : The main photodegradation products analyzed by gas chromatography mass spectrometry were 4-hydroxy-2,2′,4′,5,5′-pentaCB and 2,4,5-trichlorobenzoic acid .
Reference Material
- Summary of the application : 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl (IUPAC No. 180) is used as a certified reference material .
- Methods of application : It is used in the calibration of analytical instruments and the development of methods for the analysis of polychlorinated biphenyls .
- Results or outcomes : The use of certified reference materials ensures the accuracy and reliability of analytical results .
Environmental Monitoring
- Summary of the application : 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is used as an analytical reference standard for the determination of the analyte in various environmental samples .
- Methods of application : It is used in the analysis of samples such as chicken eggs, human serum, and honey by various chromatography techniques .
- Results or outcomes : The use of this compound as a reference standard allows for the accurate and reliable quantification of its presence in these samples .
Pharmaceutical
- Summary of the application : 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is used in the pharmaceutical industry .
- Methods of application : It is used as a certified reference material for the calibration of analytical instruments and the development of methods for the analysis of polychlorinated biphenyls .
- Results or outcomes : The use of certified reference materials ensures the accuracy and reliability of analytical results .
Environmental Sampling
- Summary of the application : 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is used as an analytical reference standard for the determination of the analyte in various environmental samples .
- Methods of application : It is used in the analysis of samples such as chicken eggs, human serum, and honey by various chromatography techniques .
- Results or outcomes : The use of this compound as a reference standard allows for the accurate and reliable quantification of its presence in these samples .
Safety And Hazards
特性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQEUPUMONIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038299 | |
| Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5,5'-Heptachlorobiphenyl | |
CAS RN |
35065-29-3 | |
| Record name | PCB 180 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 180 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,5'-heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4,4',5,5'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52I0CG8IQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)


![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)